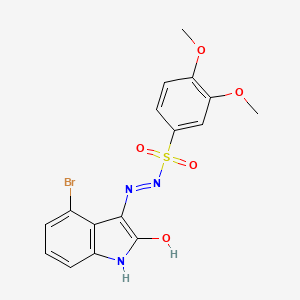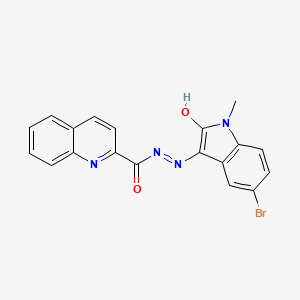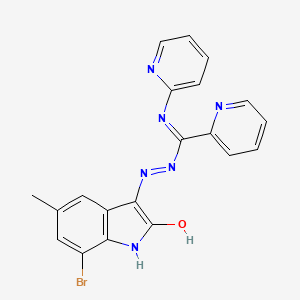![molecular formula C23H29N3O3 B6014947 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6014947.png)
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole, also known as TRIM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TRIM belongs to a class of compounds known as indole derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer effects.
Mécanisme D'action
The exact mechanism of action of 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole is not fully understood. However, studies have shown that the compound can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that the compound can reduce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to possess anticancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has several advantages for use in lab experiments. The compound is readily synthesized and has been shown to possess a wide range of biological activities. However, this compound also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole. One area of research could focus on the compound's potential therapeutic applications in cancer treatment. Another area of research could focus on the development of novel this compound derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole can be synthesized using a variety of methods, including the condensation of 2,3,4-trimethoxybenzaldehyde with piperazine followed by the reaction with indole. Another method involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine followed by the reaction with indole. Both methods have been shown to produce high yields of this compound.
Applications De Recherche Scientifique
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's antipsychotic effects. Studies have shown that this compound can modulate dopamine and serotonin receptors, which are implicated in the pathogenesis of schizophrenia. This compound has also been shown to possess antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
3-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-27-21-9-8-17(22(28-2)23(21)29-3)15-25-10-12-26(13-11-25)16-18-14-24-20-7-5-4-6-19(18)20/h4-9,14,24H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLJCZPYXVJLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6014871.png)
![N-({1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6014876.png)
![6-methyl-4-[4-(1-piperidinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6014882.png)


![4-[3-(1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6014907.png)
![3-cyclobutyl-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014911.png)

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6014918.png)
![3-(2-fluorophenyl)-5-(phenylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014926.png)
![N-benzyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6014932.png)
![4-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-(2-phenylethyl)morpholine](/img/structure/B6014941.png)

![7-(2-phenylethyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)